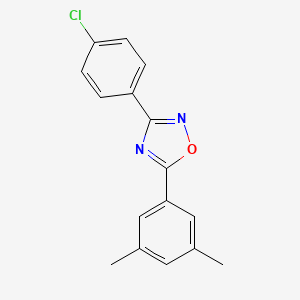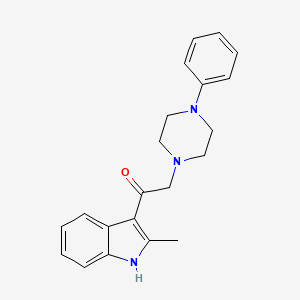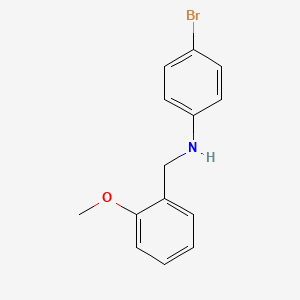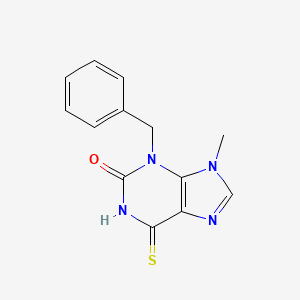
1-(2-methoxybenzoyl)-2-methyl-1H-benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-methoxybenzoyl)-2-methyl-1H-benzimidazole is a benzimidazole derivative that has been extensively studied for its potential applications in scientific research. It is a synthetic compound that has been found to exhibit various biological activities, including anti-inflammatory, antioxidant, and anti-cancer effects. This article aims to provide a comprehensive review of the synthesis, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 1-(2-methoxybenzoyl)-2-methyl-1H-benzimidazole.
Mechanism of Action
The mechanism of action of 1-(2-methoxybenzoyl)-2-methyl-1H-benzimidazole is not fully understood. However, it has been suggested that its anti-inflammatory and antioxidant effects may be due to its ability to inhibit the production of reactive oxygen species (ROS) and pro-inflammatory cytokines.
Biochemical and Physiological Effects:
1-(2-methoxybenzoyl)-2-methyl-1H-benzimidazole has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells, induce apoptosis, and reduce oxidative stress. It has also been found to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1-(2-methoxybenzoyl)-2-methyl-1H-benzimidazole in lab experiments is its ability to exhibit multiple biological activities, making it a versatile compound for various applications. However, one of the limitations of using this compound is its limited solubility in water, which may affect its bioavailability and efficacy in certain experiments.
Future Directions
For research may include investigating its potential applications in the treatment of various diseases, such as cancer and inflammatory disorders. Additionally, further studies may be conducted to elucidate its mechanism of action and to optimize its pharmacological properties for clinical use.
Conclusion:
In conclusion, 1-(2-methoxybenzoyl)-2-methyl-1H-benzimidazole is a promising compound for scientific research applications. Its ability to exhibit multiple biological activities, including anti-inflammatory, antioxidant, and anti-cancer effects, makes it a versatile compound for various applications. Future research may uncover additional potential applications for this compound and optimize its pharmacological properties for clinical use.
Synthesis Methods
1-(2-methoxybenzoyl)-2-methyl-1H-benzimidazole can be synthesized through a multi-step process involving the reaction of 2-methylbenzimidazole with 2-methoxybenzoyl chloride in the presence of a base. The resulting product can be purified through various techniques, including column chromatography and recrystallization.
Scientific Research Applications
1-(2-methoxybenzoyl)-2-methyl-1H-benzimidazole has been extensively studied for its potential applications in scientific research. It has been found to exhibit anti-inflammatory, antioxidant, and anti-cancer effects, making it a promising candidate for the development of novel therapeutics.
properties
IUPAC Name |
(2-methoxyphenyl)-(2-methylbenzimidazol-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2/c1-11-17-13-8-4-5-9-14(13)18(11)16(19)12-7-3-6-10-15(12)20-2/h3-10H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTHNNIZCJHAUBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1C(=O)C3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-methoxyphenyl)(2-methyl-1H-benzimidazol-1-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(difluoromethyl)-N-[4-methoxy-3-(phenoxymethyl)benzylidene]-5-(methylthio)-4H-1,2,4-triazol-4-amine](/img/structure/B5708538.png)
![2-[1-(azocan-1-ylacetyl)azetidin-3-yl]-1H-benzimidazole](/img/structure/B5708542.png)

![N-{[(3-chloro-4-fluorophenyl)amino]carbonothioyl}-4-methylbenzamide](/img/structure/B5708549.png)

![9-methyl-5-(methylthio)-8,9,10,11-tetrahydropyrido[4',3':4,5]thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine-3(2H)-thione](/img/structure/B5708556.png)
![N-[3-(2-oxo-1-pyrrolidinyl)phenyl]acetamide](/img/structure/B5708563.png)
![2-[(4-ethylphenoxy)acetyl]-N-methylhydrazinecarbothioamide](/img/structure/B5708567.png)

![2-chloro-N-[2-(4-methoxyphenyl)ethyl]-4-methylbenzamide](/img/structure/B5708576.png)


![4-[(cyclopentylcarbonyl)amino]benzamide](/img/structure/B5708613.png)